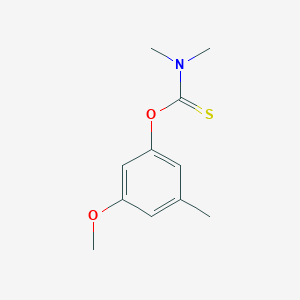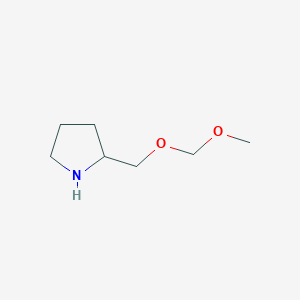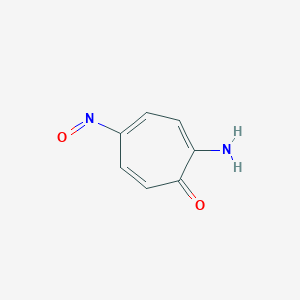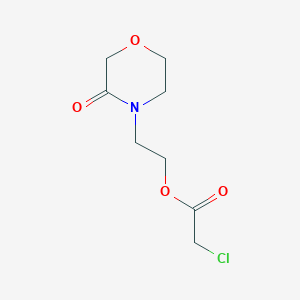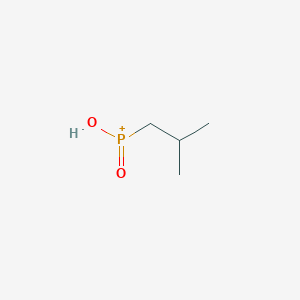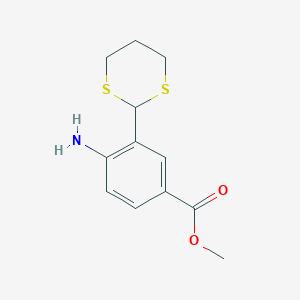![molecular formula C14H16N2O2 B8370094 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol](/img/structure/B8370094.png)
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a methoxy group attached to a pyridine ring, an amino group, and a methyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with 6-methylphenol in the presence of an amine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with modified functional groups .
Applications De Recherche Scientifique
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine and phenol derivatives, such as:
- 2-methoxy-6-[(3-methyl-2-pyridinyl)amino]methylphenol
- 2-methoxy-6-[(5-methyl-3-isoxazolyl)amino]methylphenol
- 4-iodo-2-methoxy-6-[(5-methyl-3-isoxazolyl)amino]methylphenol .
Uniqueness
What sets 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-[[(6-methoxypyridin-2-yl)amino]methyl]-6-methylphenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-3-6-11(14(10)17)9-15-12-7-4-8-13(16-12)18-2/h3-8,17H,9H2,1-2H3,(H,15,16) |
Clé InChI |
RDGZGBSQYWYXMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CNC2=NC(=CC=C2)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
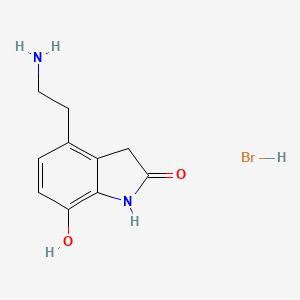

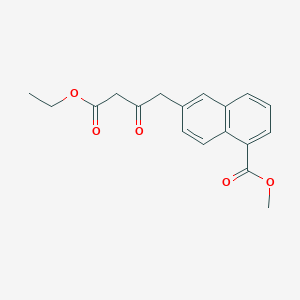
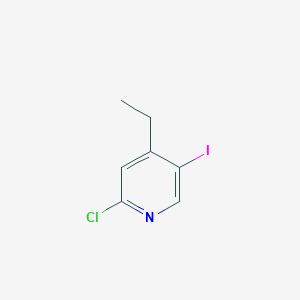
![5-(3,5-dichloro-phenyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B8370060.png)
![6'-Bromo-5'-chlorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B8370066.png)
